molecular formula C13H20ClN B3087774 2-(1-Phenylpropyl)pyrrolidine hydrochloride CAS No. 1177339-97-7

2-(1-Phenylpropyl)pyrrolidine hydrochloride

Cat. No.: B3087774
CAS No.: 1177339-97-7
M. Wt: 225.76 g/mol
InChI Key: BHACXCAOZMXSGG-UHFFFAOYSA-N
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Description

2-(1-Phenylpropyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylpropyl group

Preparation Methods

The synthesis of 2-(1-Phenylpropyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylpropyl group. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through intramolecular aldol reactions or other cyclization methods. The phenylpropyl group is then introduced via substitution reactions, often using phenylpropyl halides under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and continuous flow techniques .

Chemical Reactions Analysis

2-(1-Phenylpropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-Phenylpropyl)pyrrolidine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

2-(1-Phenylpropyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique phenylpropyl group in this compound provides distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

2-(1-phenylpropyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11;/h3-5,7-8,12-14H,2,6,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHACXCAOZMXSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Phenylpropyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(1-Phenylpropyl)pyrrolidine hydrochloride
Reactant of Route 3
2-(1-Phenylpropyl)pyrrolidine hydrochloride
Reactant of Route 4
2-(1-Phenylpropyl)pyrrolidine hydrochloride
Reactant of Route 5
2-(1-Phenylpropyl)pyrrolidine hydrochloride
Reactant of Route 6
2-(1-Phenylpropyl)pyrrolidine hydrochloride

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